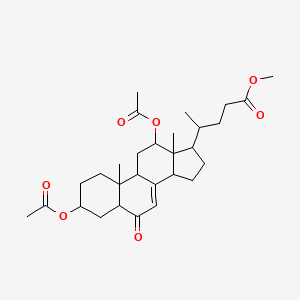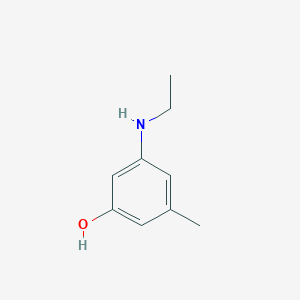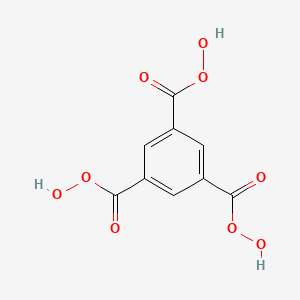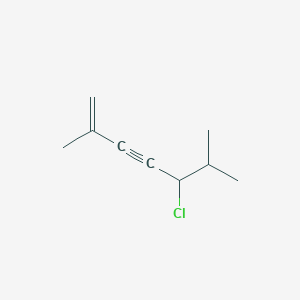![molecular formula C16H22F4N2Si3 B14494687 N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine CAS No. 65158-33-0](/img/structure/B14494687.png)
N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is a unique organosilicon compound characterized by the presence of difluoro(phenyl)silyl groups attached to a silanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine typically involves the reaction of difluoro(phenyl)silane with N,N’,1,1-tetramethylsilanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine can undergo various chemical reactions, including:
Substitution Reactions: The difluoro(phenyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis may produce silanols and other silicon-containing by-products.
Aplicaciones Científicas De Investigación
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Its unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
Mecanismo De Acción
The mechanism by which N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine exerts its effects involves the interaction of the difluoro(phenyl)silyl groups with target molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares some structural similarities with N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine but differs in the nature of the substituents on the silicon atoms.
Bis(2-methoxyethyl)aminosulfur trifluoride: Another related compound that features fluorinated groups and is used in similar applications.
Uniqueness
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is unique due to the presence of difluoro(phenyl)silyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and specific reactivity patterns.
Propiedades
Número CAS |
65158-33-0 |
|---|---|
Fórmula molecular |
C16H22F4N2Si3 |
Peso molecular |
402.61 g/mol |
Nombre IUPAC |
N-[difluoro(phenyl)silyl]-N-[[[difluoro(phenyl)silyl]-methylamino]-dimethylsilyl]methanamine |
InChI |
InChI=1S/C16H22F4N2Si3/c1-21(24(17,18)15-11-7-5-8-12-15)23(3,4)22(2)25(19,20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
SCJXICSJJYPUDE-UHFFFAOYSA-N |
SMILES canónico |
CN([Si](C)(C)N(C)[Si](C1=CC=CC=C1)(F)F)[Si](C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















